2-[1,1'-Biphenyl]-2-ylpiperidine
Overview
Description
2-[1,1’-Biphenyl]-2-ylpiperidine is an organic compound that features a biphenyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1’-Biphenyl]-2-ylpiperidine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The reaction conditions generally include:
Reagents: Aryl halide (such as bromobiphenyl), boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate).
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but usually ranges from several hours to overnight.
Industrial Production Methods
Industrial production of 2-[1,1’-Biphenyl]-2-ylpiperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve techniques such as crystallization, distillation, or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1,1’-Biphenyl]-2-ylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of biphenyl ketones or alcohols.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
2-[1,1’-Biphenyl]-2-ylpiperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-[1,1’-Biphenyl]-2-ylpiperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The biphenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the piperidine ring can provide additional binding interactions.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
Piperidine: A six-membered nitrogen-containing heterocycle.
2-Phenylpiperidine: A compound with a single phenyl group attached to a piperidine ring.
Uniqueness
2-[1,1’-Biphenyl]-2-ylpiperidine is unique due to the presence of both a biphenyl group and a piperidine ring, which can confer distinct chemical and biological properties. The combination of these two moieties can enhance the compound’s ability to interact with various targets, making it a valuable scaffold in drug discovery and materials science.
Properties
IUPAC Name |
2-(2-phenylphenyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-2-8-14(9-3-1)15-10-4-5-11-16(15)17-12-6-7-13-18-17/h1-5,8-11,17-18H,6-7,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMRTTOHRPGDLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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